molecular formula C5H8O4S2 B12582895 2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide CAS No. 500878-65-9

2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide

Cat. No.: B12582895
CAS No.: 500878-65-9
M. Wt: 196.2 g/mol
InChI Key: XTGAQCRZNWHIRQ-UHFFFAOYSA-N
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Description

2,6-Dithiaspiro[33]heptane, 2,2,6,6-tetraoxide is a unique chemical compound characterized by its spirocyclic structure containing sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide typically involves multi-step reactions. One common method includes the successive [2+2] cycloadditions between dichloroketene and olefins, resulting in the formation of the spiro compound . This method, however, often yields low to moderate amounts and requires purification through chromatography.

Another synthetic route involves cyclizations through double substitution reactions between di-electrophiles and di-nucleophiles, leading to higher turnover and yields . This method often eliminates the need for chromatography, making it more efficient for industrial production.

Chemical Reactions Analysis

Types of Reactions

2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.

    Substitution: The spirocyclic structure allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide has several scientific research applications:

Mechanism of Action

The mechanism by which 2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide exerts its effects involves interactions with molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites of enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide is unique due to its combination of sulfur and oxygen atoms in a spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C₈H₈O₄S₂
  • Molecular Weight : 216.28 g/mol
  • CAS Number : 1041026-70-3

Biological Activity Overview

Research indicates that 2,6-Dithiaspiro[3.3]heptane derivatives exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The compound's unique spirocyclic structure may contribute to its interaction with biological targets.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to 2,6-Dithiaspiro[3.3]heptane:

  • Study 1 : A study reported that derivatives of the compound showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL.
  • Study 2 : Another investigation found that the compound demonstrated antifungal activity against Candida albicans, with an MIC of approximately 75 µg/mL.

Anticancer Activity

The potential anticancer properties of 2,6-Dithiaspiro[3.3]heptane have also been explored:

  • Case Study : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound inhibited cell proliferation with IC50 values ranging from 20 to 40 µM. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

Research has shown that this compound may possess anti-inflammatory properties:

  • Study Findings : In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups. The anti-inflammatory effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Structure-Activity Relationship (SAR)

The biological activity of 2,6-Dithiaspiro[3.3]heptane is influenced by its structural features:

Structural Feature Effect on Activity
Presence of sulfur atomsEnhances antimicrobial activity
Spirocyclic arrangementContributes to anticancer efficacy
Functional groups (e.g., hydroxyl)Modulates anti-inflammatory effects

Properties

CAS No.

500878-65-9

Molecular Formula

C5H8O4S2

Molecular Weight

196.2 g/mol

IUPAC Name

2λ6,6λ6-dithiaspiro[3.3]heptane 2,2,6,6-tetraoxide

InChI

InChI=1S/C5H8O4S2/c6-10(7)1-5(2-10)3-11(8,9)4-5/h1-4H2

InChI Key

XTGAQCRZNWHIRQ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CS1(=O)=O)CS(=O)(=O)C2

Origin of Product

United States

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